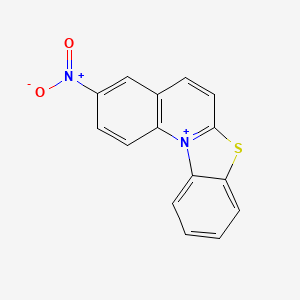

3-Nitrobenzothiazolo(3,2-a)quinolinium

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

82773-09-9 |

|---|---|

Molekularformel |

C15H9N2O2S+ |

Molekulargewicht |

281.31 g/mol |

IUPAC-Name |

3-nitro-[1,3]benzothiazolo[3,2-a]quinolin-12-ium |

InChI |

InChI=1S/C15H9N2O2S/c18-17(19)11-6-7-12-10(9-11)5-8-15-16(12)13-3-1-2-4-14(13)20-15/h1-9H/q+1 |

InChI-Schlüssel |

KZSSUNYIALKHLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)[N+]3=C(S2)C=CC4=C3C=CC(=C4)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)[N+]3=C(S2)C=CC4=C3C=CC(=C4)[N+](=O)[O-] |

Andere CAS-Nummern |

82773-09-9 |

Verwandte CAS-Nummern |

82773-08-8 (chloride) 82773-10-2 (perchlorate) |

Synonyme |

3-NBQ 3-nitrobenzothiazolo(3,2-a)quinolinium 3-nitrobenzothiazolo(3,2-a)quinolinium chloride 3-nitrobenzothiazolo(3,2-a)quinolinium perchlorate NBQCl |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Photophysical Characterization in Mechanistic Investigations

Ultraviolet-Visible Spectrophotometry for Electronic Transitions and Ligand-Biomolecule Interactions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for probing the electronic transitions of chromophoric molecules like 3-Nitrobenzothiazolo(3,2-a)quinolinium and monitoring its interactions with biological macromolecules. The interaction of this compound perchlorate (B79767) with DNA has been studied extensively using this method. nih.gov

Upon binding to calf thymus DNA, the absorption spectrum of the compound exhibits both a bathochromic shift (a shift to longer wavelengths) and a hypochromic shift (a decrease in molar absorptivity). nih.gov These spectral changes are indicative of a close association between the quinolinium ring system and the DNA bases, consistent with an intercalative binding mode, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov The interaction is notably sensitive to ionic strength; an increase in salt concentration markedly suppresses the binding, suggesting that electrostatic forces play a role in stabilizing the complex. nih.gov Furthermore, studies have shown that the binding to GC-rich DNA from Micrococcus lysodeikticus is weaker than the binding to the more heterogeneous calf thymus DNA. nih.gov

Table 1: UV-Vis Spectroscopic Observations of this compound with DNA

| Parameter | Observation upon DNA Binding | Implication | Citation |

|---|---|---|---|

| Wavelength Maximum (λmax) | Bathochromic Shift (Red Shift) | Alteration of electronic environment, indicative of intercalation. | nih.gov |

| Molar Absorptivity (ε) | Hypochromic Shift (Decreased Absorbance) | Strong interaction between the chromophore and DNA bases, restricting electronic transitions. | nih.gov |

Fluorescence Spectrophotometry for Quenching and Emission Enhancement Studies

Fluorescence spectrophotometry offers a highly sensitive method for studying the binding of ligands to biomolecules. For this compound, which is fluorescent, its interaction with DNA leads to significant changes in its emission properties.

When this compound binds to DNA, its characteristic fluorescence is quenched. nih.gov This quenching effect is a direct consequence of the close proximity to DNA bases, which provides a non-radiative pathway for the excited state to relax. The extent of this quenching can be used to quantify the binding affinity. Through Scatchard analysis of the spectrophotometric data, a binding constant for the interaction with calf thymus DNA was determined. nih.gov

Table 2: Fluorescence Binding Parameters for this compound

| Biomolecule | Binding Constant (K) | Site Size Parameter (n, nucleotides) | Technique | Citation |

|---|---|---|---|---|

| Calf Thymus DNA | 2.4 x 10⁵ M⁻¹ | Not specified | Fluorescence Spectrophotometry | nih.gov |

| Newt Liver DNA | 1.1 x 10⁵ M⁻¹ | 8.7 | Spectrophotometric Methods | nih.gov |

These studies confirm a strong, non-covalent interaction and provide quantitative data essential for understanding the compound's biological mechanism of action.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of novel synthetic compounds. In the initial synthesis of this compound salts, both ¹H (proton) and ¹³C NMR spectroscopy were critical in verifying the final molecular structure. This technique provides precise information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive assignment of the fused heterocyclic ring system that results from the photochemical cyclization synthesis route.

While the original research confirms the use of NMR for structural elucidation, the specific chemical shift (δ) and coupling constant (J) values are contained within the detailed experimental sections of the primary literature and are not broadly reported in abstracts. The complexity of the aromatic region in the ¹H NMR spectrum and the number of unique signals in the ¹³C NMR spectrum would directly correspond to the number of chemically non-equivalent protons and carbons in the rigid, planar structure of the molecule, confirming its successful synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization and Adduct Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds and to identify products formed from their reaction with other molecules, such as DNA. In the context of this compound and its analogues, ESI-MS has been instrumental in identifying covalent adducts formed with DNA components upon bioreduction.

While direct ESI-MS data for the parent compound's adducts are not detailed in the reviewed literature, studies on the closely related analogue 7-ethyl-3-nitrobenzimidazo[3,2-a]quinolinium chloride provide a clear example of this application. After enzymatic reduction in the presence of 2'-deoxyguanosine (B1662781) (2'-dG), ESI-MS analysis identified ions consistent with the formation of a covalent adduct.

Table 3: ESI-MS Identification of a Bioreductively Formed DNA Adduct of a Related Benzazolo[3,2-a]quinolinium Salt

| Precursor Compound | Observed Ion (m/z) | Identity | Analytical Context |

|---|---|---|---|

| 7-ethyl-3-nitrobenzimidazo[3,2-a]quinolinium chloride | 528.3 | Molecular ion of a 2'-dG adduct, [M+1]⁺ | Analysis of DNA hydrolysates after enzymatic reduction. |

| 7-ethyl-3-nitrobenzimidazo[3,2-a]quinolinium chloride | 454.8 | Fragment ion from the 2'-dG adduct | Daughter ion analysis confirmed this fragment originated from the m/z 528.3 precursor. |

This research demonstrates the capability of ESI-MS to identify specific products of DNA modification, providing crucial mechanistic insight into how these compounds may exert their biological effects following metabolic activation.

Other Spectroscopic Modalities Applied in Complex System Analysis

Beyond the core spectroscopic techniques, other specialized methods have been applied to provide a more complete picture of the interaction between this compound and DNA.

Hydrodynamic Methods: Techniques such as viscometry have been used to study the effect of the compound on the physical properties of DNA. The binding of this compound was found to increase the viscosity of sonicated, rod-like DNA fragments. This change is consistent with a lengthening of the DNA helix, a hallmark of intercalation. From these measurements, the calculated increment in length was found to be 2.4 Å per bound drug molecule. Furthermore, the compound was shown to remove and reverse the supercoiling of closed circular plasmid DNA, yielding a helix-unwinding angle of approximately 13 degrees, further supporting the intercalation model. nih.gov

Alkaline Elution Technique: To investigate the biological consequences of the DNA interaction within a cellular environment, the alkaline elution technique has been employed. This method is used to detect DNA strand breaks in cells. Studies showed that this compound induces single-strand and DNA-protein-associated breaks in human leukemia cells, suggesting that its interaction with DNA can lead to downstream damage, potentially mediated by cellular enzymes like topoisomerases.

Molecular Interactions and Mechanistic Insights of 3 Nitrobenzothiazolo 3,2 a Quinolinium

DNA Intercalation Mechanisms and Binding Dynamics

3-Nitrobenzothiazolo(3,2-a)quinolinium primarily interacts with DNA through a non-covalent mechanism known as intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.govscispace.com This mode of binding is a critical first step that can subsequently lead to other biological consequences.

Quantitative Analysis of DNA Binding Parameters via Spectroscopic Methods

The binding of this compound to DNA has been quantitatively assessed using various spectroscopic techniques. Upon interaction with DNA, the compound's absorption spectrum exhibits both bathochromic (a shift to longer wavelengths) and hypochromic (a decrease in absorbance intensity) shifts. nih.gov Additionally, its intrinsic fluorescence is quenched upon binding. nih.gov These spectral changes are indicative of a close association with the DNA molecule and have been utilized to determine binding parameters.

Through Scatchard analysis of data obtained from UV-visible and fluorescence spectrophotometry, the binding constant for this compound with calf thymus DNA has been determined. nih.gov This analysis, based on an excluded-site model, provides a quantitative measure of the binding affinity.

| Parameter | Value | DNA Source | Ionic Strength | Method |

| Binding Constant (K) | 2.4 x 10⁵ M⁻¹ | Calf Thymus | 0.01 | Spectrophotometry |

Influence of Ionic Strength and DNA Composition on Binding Affinity and Specificity

The electrostatic environment and the base composition of the DNA play significant roles in modulating the binding affinity of this compound.

The interaction is markedly sensitive to the ionic strength of the medium. An increase in salt concentration leads to a suppression of the binding, which suggests that electrostatic interactions contribute to the stability of the complex. nih.gov

Furthermore, the compound exhibits a degree of base-pair specificity. Studies have shown that the binding of this compound to the GC-rich DNA from Micrococcus lysodeikticus is weaker than its binding to the more heterogeneous calf thymus DNA at the same ionic strength. nih.gov This indicates a potential preference for AT-rich regions within the DNA helix.

Topological Effects: Helix Unwinding and DNA Supercoiling Modulation

The intercalation of this compound into the DNA double helix induces significant topological changes. These effects have been elucidated through hydrodynamic methods, such as viscosity and sedimentation studies.

The binding of the compound to sonicated, rod-like DNA fragments leads to an increase in the viscosity of the solution. nih.gov This is consistent with a lengthening of the DNA molecule, a hallmark of intercalation. The calculated increase in length is approximately 2.4 Å per bound drug molecule. nih.gov

Moreover, the compound affects the superhelicity of closed circular duplex DNA, such as the pBR322 plasmid. It is capable of removing and even reversing the supercoiling of the DNA. nih.gov This is a direct consequence of the unwinding of the DNA helix at the site of intercalation. The helix-unwinding angle has been estimated to be approximately 13 degrees per bound ligand molecule. nih.gov

| Topological Effect | Observation | Quantitative Measure |

| DNA Lengthening | Increase in viscosity of sonicated DNA | 2.4 Å per bound molecule |

| Helix Unwinding | Removal and reversal of supercoiling in plasmid DNA | ~13° per bound molecule |

Covalent Binding to Nucleic Acids and Bioreductive Adduct Formation

Beyond reversible intercalation, this compound and its analogs can form covalent bonds with nucleic acids, a process that is often contingent on the metabolic activation of the nitro group, particularly in oxygen-deficient environments.

Bioreductive Activation Pathways and Reactive Intermediate Generation in Hypoxic Environments

The nitro-functionality of this compound is a key determinant for its covalent interaction with DNA. nih.govscispace.com In hypoxic (low oxygen) environments, which are characteristic of solid tumors, the nitro group can undergo enzymatic reduction. nih.gov Enzymes such as xanthine oxidase can catalyze this reduction, leading to the formation of highly reactive electrophilic intermediates, such as hydroxylamine derivatives. scispace.comnih.gov

These reactive species are capable of forming covalent bonds with nucleophilic sites on DNA bases. nih.gov In normoxic (normal oxygen) tissues, the reduced intermediates can be efficiently reoxidized back to the parent nitro compound, a process referred to as "futile" reduction, thereby preventing the formation of stable DNA adducts. scispace.com This differential activation provides a basis for selective toxicity towards hypoxic cells. The reduction of this compound chloride by xanthine/xanthine oxidase has been demonstrated to occur at a significant rate in anaerobic solutions. nih.gov

Characterization of Nucleic Acid Adducts Through Advanced Analytical Techniques

The covalent adducts formed between the bioreductively activated this compound and nucleic acids can be identified and characterized using advanced analytical methods. While specific studies on the title compound's adducts are not extensively detailed, research on closely related analogs like 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride (NBQ-91) provides a clear precedent. nih.gov

High-performance liquid chromatography (HPLC) coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is a powerful technique for this purpose. nih.govnih.gov In studies with NBQ-91, LC-ESI-MS analysis clearly identified the formation of a covalent adduct with 2'-deoxyguanosine (B1662781) (2'-dG) under anaerobic conditions in the presence of a reducing system (hypoxanthine/xanthine oxidase). nih.gov The analysis detected prominent molecular ions corresponding to the 2'-dG-NBQ-91 adduct, confirming the covalent linkage. nih.gov Similar methodologies are applicable to the characterization of adducts formed by this compound.

| Analytical Technique | Application | Findings for Analogs (e.g., NBQ-91) |

| HPLC | Separation of nucleic acid adducts from unmodified nucleosides. | Allows for the isolation of potential adducts for further characterization. nih.gov |

| ESI-MS | Identification and structural elucidation of adducts. | Detection of molecular ions confirming the covalent bond between the drug and 2'-deoxyguanosine. nih.gov |

Modulation of Key Enzymatic Activities

This compound (NBQ) has been identified as an inhibitor of DNA topoisomerase II, an essential enzyme in managing DNA topology. The proposed mechanism for its antineoplastic activity involves its ability to intercalate into DNA and subsequently inhibit the activity of topoisomerase II by arresting the enzyme in a covalent cleavage complex nih.gov.

Research has demonstrated that while NBQ does not affect the activity of purified topoisomerase I, it does induce the binding of purified topoisomerase II to DNA without immediately causing DNA scission nih.gov. However, at concentrations exceeding 30 microM, NBQ stimulates the formation of both double- and single-strand breaks in plasmid DNA, a process mediated by topoisomerase II nih.gov. This suggests a concentration-dependent modulation of the enzyme's function, leading to the generation of DNA lesions. The mode of action of 3-nitrobenzazolo[3,2-a]quinolinium salts is considered to be based on this DNA intercalation and subsequent inhibition of topoisomerase II scirp.orgnih.govsemanticscholar.org.

Beyond its effects on topoisomerase II, this compound has been shown to interact with other enzymes crucial for nucleic acid metabolism. Studies have revealed that NBQ strongly inhibits Escherichia coli DNA polymerase I nih.gov. In contrast, its effect on RNA polymerase activities is more moderate nih.gov. As previously noted, purified topoisomerase I activity is unaffected by the presence of NBQ nih.gov. These findings indicate that the cytotoxic activity of NBQ may result from at least two independent mechanisms: the inhibition of DNA-related processes through direct binding and the inhibition of protein synthesis nih.gov.

Cellular and Subcellular Mechanistic Responses (Excluding Clinical Outcomes)

The interaction of this compound and its analogs with DNA leads to significant damage within research models. In the human promyelocytic leukemia cell line HL-60, NBQ has been shown to induce single-strand and DNA-protein-associated breaks nih.gov. Furthermore, studies on A431 human epidermoid carcinoma cells have demonstrated that related nitro-substituted benzazolo[3,2-a]quinolinium salts, such as NBQ 38 and NBQ 95, cause DNA fragmentation scirp.orgnih.govsemanticscholar.org.

The mutagenic potential of these compounds has also been evaluated. In one study, NBQ 38 exhibited a high mutation frequency (MF) of 88%, while NBQ 95 showed a moderate MF of 25% scirp.orgsemanticscholar.org. This combination of DNA fragmentation and mutation induction points to a nuclear-promoted mechanism of cell death scirp.orgsemanticscholar.org.

Table 1: Mutagenic Frequency of NBQ Analogs

| Compound | Mutation Frequency (MF) |

|---|---|

| NBQ 38 | 88% |

| NBQ 95 | 25% |

| EMS (Positive Control) | 84% |

Data sourced from studies on A431 human epidermoid carcinoma cells.

Exposure of cancer cell lines to this compound and its derivatives results in significant perturbations of the cell cycle. Research has shown that these compounds cause cell cycle arrest at the sub-G0/G1 stage scirp.orgnih.govsemanticscholar.org. This arrest is a likely consequence of the DNA damage induced by the compounds and may ultimately lead to the activation of apoptotic mechanisms scirp.orgsemanticscholar.org.

The cellular response to treatment with this compound analogs extends to the mitochondria, inducing permeabilization and dysfunction. Studies have observed mitochondrial membrane permeabilization in cells treated with NBQ 38, and to a lesser extent with NBQ 95 scirp.orgnih.govsemanticscholar.org. This DNA damage is known to provoke a downstream effect involving the depolarization of the mitochondrial membrane semanticscholar.org.

This mitochondrial dysfunction is a key step in the intrinsic pathway of apoptosis. Following mitochondrial permeabilization, the activation of effector caspases, specifically caspases 3 and 7, has been observed for both NBQ 38 and NBQ 95 scirp.orgnih.govsemanticscholar.org. This cascade of events, from DNA damage to mitochondrial dysfunction and caspase activation, suggests that these compounds induce cell death through an intrinsic apoptotic mechanism scirp.orgnih.govsemanticscholar.org.

Table 2: Summary of Cellular Responses to NBQ Analogs

| Compound | DNA Fragmentation | Cell Cycle Arrest | Mitochondrial Permeabilization | Caspase 3/7 Activation |

|---|---|---|---|---|

| NBQ 38 | Significant | Sub G0/G1 | Observed | Yes |

| NBQ 95 | Lesser Degree | Sub G0/G1 | Slightly Observed | Yes |

Observations from studies on A431 human epidermoid carcinoma cells.

Investigation of Apoptosis Induction Pathways at the Cellular Level

Studies on the cellular effects of this compound and its related compounds have revealed that they trigger programmed cell death, or apoptosis, through a multi-faceted mechanism involving DNA damage, cell cycle arrest, and the activation of key apoptotic signaling cascades. semanticscholar.orgnih.gov Research conducted on human epidermoid carcinoma cells (A431) has provided significant insights into these pathways. semanticscholar.orgnih.gov

The apoptotic process initiated by these compounds appears to follow the intrinsic pathway, which is governed by mitochondrial-mediated events. semanticscholar.orgnih.gov Evidence suggests that the compound interacts with cellular DNA, leading to fragmentation and subsequent cell cycle arrest in the sub G0/G1 phase. semanticscholar.orgnih.gov This initial DNA damage is a critical trigger, provoking downstream effects that culminate in cell death. scirp.org

A key event in this pathway is the permeabilization of the mitochondrial membrane. semanticscholar.org This disruption of the mitochondrial membrane potential is a crucial step in the intrinsic apoptotic pathway. scirp.org Following mitochondrial permeabilization, a cascade of effector caspases is activated. semanticscholar.orgscirp.org Specifically, the activation of Caspase-3 and Caspase-7 has been identified as a hallmark of apoptosis induced by these compounds. semanticscholar.orgnih.gov

The activation of these executioner caspases signifies the final stages of apoptosis, leading to the systematic dismantling of the cell. semanticscholar.org The determination of Caspase-3 and Caspase-7 activity is a reliable indicator of apoptosis in response to therapeutic agents. semanticscholar.orgnih.gov

Research Findings on Caspase Activation

In a study involving A431 human epidermoid carcinoma cells, the activation of Caspase-3 and Caspase-7 was quantified after exposure to nitro-substituted benzazolo[3,2-a]quinolinium salts, referred to as NBQ 95 and NBQ 38. semanticscholar.org The results, measured in average standard fluorescence units (FSU), demonstrated a significant increase in caspase activity in cells treated with the compounds compared to the negative control. nih.govscirp.org

The data indicated that NBQ 95 induced a higher level of caspase activation than NBQ 38. nih.govscirp.org Staurosporine, a known inducer of apoptosis, was used as a positive control and, as expected, showed the highest level of caspase activation. nih.govscirp.org Statistical analysis confirmed that there was no significant difference in the caspase activation induced by the test compounds when compared to the positive control, while a significant difference was observed when compared to the negative control. scirp.org These findings strongly support the involvement of Caspase-3 and Caspase-7 in the apoptotic process initiated by these quinolinium salts. semanticscholar.org

Table 1: Caspase-3 and -7 Activation in A431 Cells

| Treatment | Average Standard Fluorescence Units (FSU) | Standard Deviation |

|---|---|---|

| NBQ 95 | 713.45 | ± 41.87 |

| NBQ 38 | 579.52 | ± 39.00 |

| Staurosporine (Positive Control) | 941.44 | ± 69.17 |

| Vehicle (Negative Control) | 282.89 | ± 153.50 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Role of the Quaternized Nitrogen and Fused Heteroaromatic Systems in Molecular Functionality

The molecular functionality of benzothiazolo(3,2-a)quinolinium compounds is profoundly influenced by the quaternized nitrogen atom and the fused heteroaromatic ring system. This rigid, planar polycyclic structure is a key prerequisite for the primary mechanism of action for many of these compounds: DNA intercalation. nih.gov

The permanent positive charge on the quaternized nitrogen facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This initial association is critical for positioning the planar aromatic system to slip between the base pairs of the DNA double helix. The quaternization of the nitrogen has been identified as a significant factor in enhancing DNA binding affinity. researchgate.net

The fused heteroaromatic system, comprising the benzothiazole (B30560) and quinoline (B57606) moieties, provides the necessary planarity and surface area for effective intercalation. nih.gov This insertion into the DNA helix causes a distortion of the DNA structure, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. researchgate.net The extensive π-system of the fused rings also contributes to the electronic properties of the molecule, influencing its ability to accept electrons, which is particularly relevant for the bioreduction of the nitro group.

Furthermore, the fused ring system offers a versatile scaffold for synthetic modification. Substituents can be introduced at various positions on the rings to modulate the compound's biological activity, solubility, and pharmacokinetic properties. The inherent chemical properties of these heteroaromatic systems, such as the reactivity of heteroarenium salts, also open avenues for the synthesis of diverse and complex polyheterocyclic structures. researchgate.net

Correlation between Molecular Structure and DNA Binding Affinity and Specificity

A direct correlation exists between the molecular structure of benzothiazolo(3,2-a)quinolinium derivatives and their DNA binding affinity and specificity. The primary mode of non-covalent interaction is intercalation, which is dictated by the planarity of the fused aromatic system. nih.govnih.gov

Studies on 3-nitrobenzothiazolo(3,2-a)quinolinium have confirmed its intercalative binding, as evidenced by the unwinding of supercoiled plasmid DNA and an increase in the viscosity of sonicated DNA solutions. nih.gov The binding affinity is significant, with a reported binding constant (K) of 2.4 x 10(5) M-1 for calf thymus DNA. nih.gov This interaction is sensitive to ionic strength, with increased salt concentrations suppressing the binding, which is characteristic of interactions involving electrostatic contributions. nih.gov

Structural modifications to the core scaffold have a pronounced impact on DNA binding. For instance, while this compound chloride (NBQ-2) is a known DNA intercalator, some of its structural analogs with substitutions on the benzimidazole (B57391) moiety have shown significantly weaker DNA binding despite being highly cytotoxic. nih.gov This suggests that while DNA intercalation is a primary mechanism for some derivatives, it may not be the sole determinant of their biological activity. nih.gov

The nature and position of substituents play a crucial role. The nitro group, as discussed, is pivotal for covalent DNA binding under hypoxic conditions following its reduction. nih.gov The binding of this compound has also been observed to be weaker for GC-rich DNA compared to calf thymus DNA, indicating a degree of base-pair preference. nih.gov

| Compound | DNA Binding Constant (K) in M-1 | Key Structural Features Influencing Binding |

|---|---|---|

| This compound (NBQ) | 2.4 x 105 (for calf thymus DNA) nih.gov | Planar fused rings, quaternized nitrogen, 3-nitro group. nih.gov |

| 7-(1-propenyl)-3-nitrobenzimidazolo[3,2-alpha]quinolinium chloride (NBQ-59) | 0.9 x 105 (for calf thymus DNA) nih.gov | Substitution on the benzimidazole ring reduces DNA binding affinity. nih.gov |

Relationship between Structural Modifications and Hypoxia-Activated Fluorescent Properties

The structural framework of this compound is highly amenable to modifications that impart hypoxia-activated fluorescent properties. This functionality is of great interest for developing probes that can selectively image hypoxic regions in solid tumors. The underlying principle relies on a fluorescence quenching-dequenching mechanism tied to the redox state of the nitro group. nih.govnih.gov

In its native state, the electron-withdrawing nitro group on the aromatic system acts as a fluorescence quencher. nih.gov This means the compound is non-fluorescent or weakly fluorescent. Under hypoxic conditions, which are characterized by the overexpression of nitroreductase enzymes, the nitro group is selectively reduced to an electron-donating amino group (-NH2). nih.govnih.gov This structural transformation alters the electronic properties of the molecule, leading to a "turn-on" of fluorescence. nih.gov

The design of such probes involves the strategic placement of the nitro group on a fluorophore core. Benzothiazole derivatives are frequently used in this context due to their favorable photophysical properties. mdpi.comnih.gov The efficiency of this hypoxia-activated fluorescence is dependent on several factors:

The Fluorophore Core: The intrinsic quantum yield and photostability of the parent fluorophore are critical.

The Redox Potential of the Nitro Group: The ease of reduction of the nitro group influences the sensitivity of the probe to hypoxic conditions.

Enzyme Specificity: The interaction with specific nitroreductases can enhance the selectivity of the probe for hypoxic cells.

Research on various nitroaromatic compounds, including those with benzothiazole motifs, has demonstrated the successful application of this strategy for in vitro and in vivo imaging of hypoxia. nih.govmdpi.com By modifying the substituents on the benzothiazolo(3,2-a)quinolinium scaffold, it is possible to fine-tune the photophysical properties, such as the emission wavelength and Stokes shift, to create optimized probes for biological imaging. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 3-Nitrobenzothiazolo(3,2-a)quinolinium. While specific DFT studies on NBQ are not extensively documented in the public domain, the methodologies have been widely applied to related benzothiazole (B30560) and quinoline (B57606) derivatives to understand their chemical behavior. nih.govscirp.orgijcce.ac.ir

These calculations typically involve optimizing the molecular geometry to find the most stable conformation and then computing various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For a molecule like NBQ, the presence of the electron-withdrawing nitro group is expected to significantly influence its electronic properties. The nitro group generally lowers the energy of the LUMO, which can enhance the molecule's ability to accept electrons and participate in charge-transfer interactions, a key feature of many DNA intercalators. nih.gov DFT calculations can precisely quantify these effects and map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge on the molecule's surface. This information is invaluable for predicting how NBQ will orient itself when approaching a biological target like DNA, which has a negatively charged phosphate (B84403) backbone.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT for a Benzothiazole Derivative

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -6.25 | Indicates electron-donating ability |

| LUMO Energy | -2.15 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.10 | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.20 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.05 | Resistance to change in electron configuration |

Note: The data in this table is representative of a generic benzothiazole derivative and is intended for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Molecular Docking Simulations of Compound-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. For this compound, molecular docking simulations have been instrumental in visualizing and analyzing its interaction with DNA. nih.gov Given that NBQ is a known DNA intercalator, these simulations typically model the insertion of the planar quinolinium ring system between the base pairs of a DNA double helix. nih.govnih.gov

In a typical docking study, a 3D model of the NBQ molecule is computationally placed at the binding site of a DNA molecule. The simulation then explores various possible binding poses, rotations, and conformations of the ligand within the DNA's major or minor grooves and at the intercalation site. Each of these poses is assigned a score based on a scoring function that estimates the binding affinity, often in terms of binding energy. The lower the binding energy, the more stable the ligand-receptor complex is predicted to be.

These simulations have been performed for derivatives of the benzothiazolo[3,2-a]quinolinium scaffold, confirming that the primary mode of interaction is indeed intercalation. nih.gov The simulations can also reveal specific interactions, such as hydrogen bonds or van der Waals forces, between the ligand and the DNA bases or backbone. For NBQ, the nitro group, while primarily influencing electronic properties, may also participate in specific interactions within the intercalation pocket. The results of these simulations are crucial for understanding the structural basis of NBQ's DNA binding activity.

Table 2: Illustrative Molecular Docking Results for a Benzothiazolo[3,2-a]quinolinium Derivative with DNA

| DNA Sequence | Predicted Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| d(CGCGAATTCGCG)₂ | Intercalation | -8.5 | GC pairs, AT pairs |

| d(ATATATATATAT)₂ | Groove Binding | -6.2 | AT pairs |

| d(GCGCGCGCGCGC)₂ | Intercalation | -9.1 | GC pairs |

Note: This table contains illustrative data from studies on related compounds to demonstrate the outputs of molecular docking simulations.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are particularly valuable for studying the binding dynamics of DNA intercalators like NBQ. nih.govnih.govbenjamin-bouvier.fr These simulations can reveal the conformational changes that both the ligand and the DNA undergo during the binding process, as well as the stability of the resulting complex.

An MD simulation of the NBQ-DNA complex would typically start with the docked pose obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses these forces to predict their movements over a certain period, often on the nanosecond to microsecond scale. researchgate.netcapes.gov.br

For NBQ, MD simulations can provide insights into several key aspects of its interaction with DNA:

Stability of the Intercalated Complex : By tracking the position and orientation of NBQ within the DNA over time, MD simulations can assess the stability of the intercalated state.

DNA Conformational Changes : The simulations can show how the DNA helix unwinds and elongates to accommodate the intercalating ligand, which is consistent with experimental observations for NBQ. nih.gov

Role of Water and Ions : MD simulations explicitly include the solvent, allowing for an understanding of how water molecules and ions mediate the binding process.

Free Energy of Binding : Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of the binding affinity than docking scores alone.

Studies on related benzothiazolo[3,2-a]quinolin-10-ium derivatives have utilized MD simulations to analyze the stability of the ligand-DNA complex and to further understand the structure-activity relationship. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent and selective drugs.

For a class of compounds like the benzothiazolo[3,2-a]quinolinium derivatives, a QSAR study would involve several steps. First, a dataset of compounds with known biological activity (e.g., antitumor IC50 values) would be compiled. Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Finally, a mathematical model is developed to relate these descriptors to the observed biological activity.

While specific QSAR models for this compound have not been widely published, QSAR studies on other quinoline and benzothiazole derivatives with antitumor or other biological activities have been conducted. nih.govnih.govnih.gov These studies have identified key molecular properties that are important for activity, such as molecular volume, hydrophobicity, and the presence of ionizable groups. nih.gov Such models can be used to predict the activity of new NBQ analogues with different substituents on the quinolinium ring system. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to have improved therapeutic properties, thereby saving time and resources in the drug discovery process.

Applications of 3 Nitrobenzothiazolo 3,2 a Quinolinium in Fundamental Chemical Biology Research

Development and Utilization as Fluorescent Probes for Cellular Processes

The intrinsic and modifiable properties of the 3-nitrobenzothiazolo(3,2-a)quinolinium scaffold have been harnessed to develop sophisticated fluorescent probes. These tools are designed to visualize and study dynamic processes within living cells, offering insights that are crucial for understanding cellular function and pathology.

Hypoxia-Activated Fluorescent Markers and Their Intracellular Activation

A significant challenge in cancer biology is the identification and characterization of hypoxic regions within solid tumors, which are often resistant to therapy. Derivatives of this compound have been developed as hypoxia-activated fluorescent markers to address this need.

One such novel compound, NBQ-48, has demonstrated utility as a screening tool for identifying hypoxic tumor cells. nih.gov The underlying mechanism of these probes is centered on the bioreduction of the nitro group. In environments with low oxygen content, intracellular reductases, which are often overexpressed in hypoxic cells, reduce the nitro moiety on the quinolinium salt. This chemical transformation converts the parent compound, which is non-fluorescent or weakly fluorescent, into a highly fluorescent metabolite.

Studies using NBQ-48 on COLO 205 colon cancer cells in both 2D and 3D cultures showed a significant increase in green fluorescence after 24 and 48 hours under hypoxic conditions compared to aerobic environments. nih.gov This demonstrated that the bio-reduction and subsequent fluorescence activation are dependent on the low oxygen concentration characteristic of a hypoxic state. nih.gov The parent compound's fluorescence is effectively "turned on" by the unique metabolic conditions within hypoxic cells, allowing for their specific labeling. nih.gov

Applications in Advanced Cellular Imaging and Mechanistic Elucidation

The ability of these compounds to become fluorescent upon intracellular activation makes them excellent tools for advanced cellular imaging. Fluorescence microscopy has been used to visualize the accumulation of the fluorescent metabolite of NBQ-48 in hypoxic colon cancer cells, confirming its applicability as an imaging agent. nih.gov The successful use of this probe in both standard 2D cell cultures and more physiologically relevant 3D spheroid models highlights its potential for sophisticated cancer cell studies. nih.gov

Beyond simply identifying hypoxic cells, such imaging techniques provide a means to elucidate cellular mechanisms. For instance, the fluorescence of this compound perchlorate (B79767) is known to be quenched upon its intercalation with DNA. nih.gov This property can be exploited in imaging studies to report on the drug's engagement with its intracellular target. Fluorimetry and differential imaging have been pivotal in determining the mechanistic consequences of treatment with these compounds, including the visualization of DNA fragmentation and the onset of mitochondrial permeabilization, key events in apoptosis.

Utility in Investigating the Fundamental Principles of Nucleic Acid-Drug Interactions

The this compound structure is a planar aromatic system, a common feature of molecules that interact with DNA. Research has extensively used this compound to probe the fundamental principles governing how small molecules bind to nucleic acids and the functional consequences of such interactions.

Studies have confirmed that this compound (NBQ) binds to DNA through a mechanism of intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction leads to distinct changes in the spectral properties of the compound; upon binding to DNA, its absorption spectrum undergoes bathochromic (redshift) and hypochromic (decreased absorbance) shifts, and its natural fluorescence is quenched. nih.gov

Hydrodynamic and spectrophotometric studies have provided quantitative data on this interaction. The binding constant for NBQ with calf thymus DNA was determined to be 2.4 x 10⁵ M⁻¹ at an ionic strength of 0.01, an interaction that is significantly weakened by increasing salt concentrations. nih.gov The intercalation causes a physical lengthening of the DNA structure and unwinds the double helix. NBQ was found to increase the length of sonicated DNA fragments by 2.4 Å per bound molecule and to unwind the supercoiling of plasmid pBR322 DNA with a helix-unwinding angle of approximately 13 degrees per bound ligand. nih.gov Furthermore, the compound shows some preference, with binding to the GC-rich DNA of Micrococcus lysodeikticus being weaker than to calf thymus DNA. nih.gov

Research Tools for Dissecting Cell Cycle Progression and Apoptosis Pathways

The cytotoxic effects of this compound derivatives have been leveraged as research tools to dissect the complex molecular pathways that control cell proliferation and programmed cell death (apoptosis). By observing how cells respond to these agents, scientists can map the signaling cascades involved.

Detailed biological studies on human epidermoid carcinoma (A431) cells treated with nitro-substituted benzazolo[3,2-a]quinolinium salts revealed that these compounds cause cell cycle arrest at the sub-G0/G1 stage. This arrest is indicative of significant cellular damage, preventing cells from proceeding through the normal division cycle. This disruption of the cell cycle is a critical step that can lead to the activation of apoptotic mechanisms.

The progression to apoptosis was confirmed by observing key downstream events. Treatment with these compounds led to significant DNA fragmentation, a hallmark of apoptosis. Furthermore, they induced mitochondrial membrane permeabilization, another critical event in the intrinsic apoptotic pathway. This was followed by the activation of effector caspases 3 and 7, enzymes that execute the final stages of cell death. nih.gov These findings demonstrate that NBQ compounds can serve as chemical tools to trigger and study the sequential events of the intrinsic apoptotic pathway.

Insights into the General Mechanisms of Bioreductive Compounds in Biological Systems

Bioreductive compounds are molecules that are activated under low-oxygen conditions, a property that makes them of great interest in cancer research. The this compound family serves as a model for studying the general mechanisms of such agents.

The key to their bioreductive nature is the nitro (-NO₂) functionality. Under hypoxic conditions, which are prevalent in solid tumors but not in healthy tissues, intracellular enzymes can reduce the nitro group. This reduction is an essential activation step for the compound's biological activity. Studies have shown that the reduction of the nitro group is critical for the covalent binding of these drugs to DNA.

Experiments using xanthine/xanthine oxidase as a reducing system have shed light on this activation process. The rate of reduction of various benzazolo[3,2-a]quinolinium chlorides correlates linearly with their half-wave reduction potentials. nih.gov Following reduction, these compounds can interfere with critical cellular processes. It has been suggested that the reduced intermediates of NBQCl may disrupt mitochondrial energy metabolism or induce DNA damage. nih.gov The transformation of NBQ-48 into a fluorescent marker under hypoxia is a direct functional consequence of this bioreductive mechanism, illustrating how an inert parent molecule can be activated by the cellular environment to perform a specific function. nih.gov

Table 1: Summary of Research Applications for this compound and its Derivatives

| Application Area | Research Focus | Model System | Key Findings | Citations |

|---|---|---|---|---|

| Fluorescent Probes | Hypoxia-activated fluorescent marker | 2D & 3D Colon Cancer Cells (COLO 205) | Bioreduction of NBQ-48 under hypoxia leads to a fluorescent metabolite, enabling specific imaging of hypoxic cells. | nih.gov |

| Nucleic Acid Interactions | DNA intercalation mechanism | Calf Thymus DNA, Plasmid pBR322 DNA | Binds to DNA via intercalation, causing fluorescence quenching, DNA unwinding (13°/molecule), and lengthening (2.4 Å/molecule). | nih.gov |

| Cell Cycle & Apoptosis | Dissection of cell death pathways | Human Epidermoid Carcinoma Cells (A431) | Induces cell cycle arrest at sub-G0/G1, DNA fragmentation, mitochondrial permeabilization, and activation of caspases 3 and 7. | nih.gov |

| Bioreductive Mechanisms | Reductive activation and its consequences | In vitro reduction assays, Cellular models | The nitro group is reduced in hypoxic conditions, an essential step for covalent DNA binding and potential interference with mitochondrial metabolism. | nih.gov |

Future Directions and Emerging Research Avenues for 3 Nitrobenzothiazolo 3,2 a Quinolinium Research

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

The future development of 3-Nitrobenzothiazolo(3,2-a)quinolinium as a therapeutic or research tool is intrinsically linked to the ability to fine-tune its properties through rational chemical design. The synthesis of analogues is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve selectivity, and reduce off-target effects.

Initial studies have already highlighted the importance of specific structural features. For instance, the nitro group has been shown to be crucial for the bioreductive activation and covalent DNA binding of related compounds under hypoxic conditions, a characteristic of solid tumors. nih.gov This suggests that modifying the position and electronic nature of substituents on the aromatic rings could significantly alter the compound's activity and tumor-cell specificity.

A key strategy will be the systematic exploration of structure-activity relationships (SAR). By synthesizing a library of analogues with variations in key positions, researchers can identify the structural determinants for desired biological outcomes. For example, the synthesis of related benzothiazolo[3,2-a]quinolone compounds has shown that substitutions at the 2-position can dramatically alter the antibacterial spectrum, with some analogues active against Gram-positive organisms while being nearly inactive against Gram-negative ones. nih.gov This principle of targeted modification can be applied to this compound to develop analogues with tailored cytotoxic profiles.

Future synthetic efforts could focus on:

Modulating the electronic properties: Introducing electron-donating or electron-withdrawing groups to alter the intercalation and DNA binding affinity.

Enhancing solubility and bioavailability: Incorporating polar functional groups to improve pharmacokinetic properties.

Conjugating targeting moieties: Attaching molecules that recognize specific cell surface receptors to direct the compound to cancer cells and minimize systemic toxicity.

The synthesis of such "next-generation" analogues will move beyond the parent compound to create a family of specialized molecules designed for specific therapeutic or research applications.

Elucidation of Novel Molecular Targets and Mechanistic Pathways Beyond DNA Interactions

While the interaction of this compound with DNA is a well-established mechanism of its cytotoxic action, emerging research suggests a more complex biological profile. wikipedia.org A critical future direction is the identification and characterization of molecular targets beyond the DNA helix.

Early studies have indicated that this compound and its structural relative, fagaronine, inhibit protein synthesis in cell-free systems, likely through an interaction with the ribosomal machinery. nih.gov This finding opens up a significant avenue for investigation. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be employed to visualize the binding site of the compound on the ribosome, providing a molecular basis for its inhibitory action. mpg.de

Furthermore, research has revealed that this compound can interact with DNA topoisomerase II, a critical enzyme in DNA replication and organization. nih.gov At higher concentrations, the compound stimulates the formation of DNA strand breaks mediated by topoisomerase II. nih.gov This dual mechanism of action—DNA intercalation and topoisomerase II modulation—presents a compelling area for further study. Future research should aim to:

Define the precise nature of the interaction with topoisomerase II.

Investigate the downstream cellular consequences of this interaction.

Explore whether analogues can be designed to selectively target either DNA intercalation or topoisomerase II activity.

The discovery of these non-DNA targets suggests that this compound may function as a multi-target agent, a characteristic that can be advantageous in overcoming drug resistance.

Integration with Advanced Imaging Modalities for Spatiotemporal Studies

The inherent fluorescent properties of quinolinium compounds present an exciting opportunity to visualize the subcellular journey of this compound in real-time. ontosight.ai While its fluorescence is known to be quenched upon DNA binding, this very property can be harnessed for advanced imaging applications. wikipedia.org

Future research could focus on developing this compound and its analogues as fluorescent probes for various advanced imaging techniques, including:

Confocal and Super-Resolution Microscopy: To track the compound's localization within cellular compartments, such as the nucleus and mitochondria, with high spatial resolution.

Fluorescence Lifetime Imaging Microscopy (FLIM): To distinguish between free and DNA-bound populations of the compound within living cells based on differences in fluorescence lifetime.

Two-Photon Microscopy: To enable deeper tissue imaging with reduced phototoxicity, which would be valuable for in vivo studies.

By integrating these advanced imaging modalities, researchers can gain unprecedented insights into the pharmacodynamics of this compound, observing its uptake, distribution, and target engagement in a spatiotemporally resolved manner. This could also pave the way for its use as a diagnostic tool, for example, in identifying hypoxic regions in tumors.

Leveraging Computational Predictions for Accelerated Compound Design and Optimization

The process of drug discovery and development can be significantly accelerated through the use of computational modeling and simulation. For this compound, in silico approaches can provide valuable predictive insights to guide the rational design of next-generation analogues.

Key computational methods that can be leveraged include:

Molecular Docking: To predict the binding affinity and orientation of novel analogues with DNA and other potential protein targets like topoisomerase II and the ribosome. This can help prioritize the synthesis of compounds with the most promising interaction profiles.

Quantum Chemical Calculations: To understand the electronic structure of the compound and its analogues, which is crucial for predicting their reactivity, spectroscopic properties, and interaction energies.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when interacting with its biological targets over time, providing a more realistic picture of the binding process and its stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build mathematical models that correlate the chemical structure of a series of analogues with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds.

By creating a feedback loop between computational prediction and experimental validation, the design-synthesize-test cycle can be made more efficient, reducing the time and resources required to develop optimized analogues of this compound.

Expanding Applications in Diverse Areas of Fundamental Biological and Materials Science Research

Beyond its potential as an anti-cancer agent, the unique properties of this compound open up avenues for its application in broader areas of biological and materials science research.

In fundamental biology, the compound's unusual effect of stimulating lens regeneration in newts warrants further investigation. nih.govnih.govnih.gov Understanding the molecular pathways behind this phenomenon could provide novel insights into tissue regeneration and differentiation. This could involve studying its effects on stem cell populations and key signaling pathways involved in developmental processes.

In the realm of materials science, quinoline (B57606) and its derivatives are utilized in the manufacturing of dyes and as corrosion inhibitors. wikipedia.org The planar, heteroaromatic structure and fluorescent properties of this compound and its analogues make them potential candidates for:

Functional Dyes: For applications in textiles, optoelectronics, or as sensors. The color and photophysical properties could be tuned through chemical modification. mdpi.com

Organic Semiconductors: The extended π-system of the molecule could be exploited in the development of novel electronic materials.

Smart Materials: Analogues could be designed to respond to specific stimuli (e.g., pH, light, specific ions), leading to changes in their optical or electronic properties.

The exploration of these diverse applications will require interdisciplinary collaborations between chemists, biologists, and materials scientists, and could lead to the discovery of entirely new functionalities for the this compound scaffold.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-nitrobenzothiazolo[3,2-a]quinolinium derivatives?

The synthesis typically involves cyclization of nitro-substituted benzothiazole precursors with quinoline derivatives under acidic or oxidative conditions. Key steps include quaternization of the quinoline nitrogen and introduction of the nitro group at the 3-position. For example, NBQ-91 (3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride) is synthesized via nitration of its non-nitro counterpart, followed by purification using column chromatography .

Q. How does the nitro group influence DNA intercalation properties of benzothiazoloquinolinium compounds?

The nitro group enhances planar aromaticity, facilitating intercalation into DNA base pairs. Comparative studies between nitro-substituted (e.g., NBQ-91) and non-nitro analogs (e.g., BQ-106) show similar non-covalent DNA binding affinities. However, the nitro group enables redox-dependent covalent adduct formation under hypoxic conditions, which is absent in non-nitro derivatives .

Q. What in vitro models are used to evaluate the antitumor activity of these compounds?

Common models include clonogenic assays using human lymphoma cells (e.g., diffuse large B-cell lymphoma) under aerobic (95% air, 5% CO₂) and hypoxic (80% N₂, 20% CO₂) conditions. Cytotoxicity is quantified via IC₅₀ values, while apoptosis mechanisms are assessed using caspase activation assays and mitochondrial permeability tests .

Advanced Research Questions

Q. How can researchers distinguish between covalent and non-covalent DNA binding mechanisms?

Methodologies include:

- HPLC-ESI-MS : Detects covalent adducts (e.g., 2′-deoxyguanosine-NBQ-91 adducts) via molecular ion peaks (e.g., m/z 266.0 and 530.58) .

- Sephadex size exclusion chromatography : Separates free compounds from DNA-bound species, with increased elution percentages under reducing conditions indicating covalent binding .

- Dialysis experiments : Monitor retention of compounds in DNA solutions under aerobic vs. hypoxic environments .

Q. Why is there a discrepancy between DNA binding affinity and hypoxic cytotoxicity in nitro-substituted derivatives?

While non-covalent binding constants (e.g., Kₐ values) may be similar between NBQ-91 and BQ-106, hypoxic cytotoxicity (quantified via CTR values) depends on nitro-group reduction. NBQ-91 exhibits a CTR of 0.4 (hypoxia-selective), whereas BQ-106 shows no selectivity (CTR = 1.0). This suggests cytotoxicity is driven by covalent adduct formation post-reduction, not intercalation alone .

Q. How do redox conditions modulate the bioreductive activation of these compounds?

Under hypoxia, nitro groups undergo enzymatic reduction (e.g., via xanthine oxidase) to form reactive intermediates (nitroso, hydroxylamine) that alkylate DNA. In aerobic conditions, redox cycling generates reactive oxygen species (ROS), but cytotoxicity is minimized due to compound re-oxidation. Hypoxia-specific activation is confirmed by increased DNA adduct formation in N₂-saturated environments .

Q. How to resolve contradictions in reported apoptosis mechanisms (caspase-dependent vs. independent)?

Mechanistic discrepancies arise from structural variations in derivatives. For instance, NBQ-48 induces caspase-3/7 activation, while ABQ-48 triggers mitochondrial permeabilization and apoptosis-inducing factor (AIF) release. Resolving these requires comparative studies using caspase inhibitors and AIF knockdown models .

Methodological and Data Analysis Questions

Q. What experimental designs are optimal for testing hypoxia-selective toxicity?

- Hypoxic chambers : Maintain N₂-saturated (≤1% O₂) conditions for 24–48 hours.

- Reducing systems : Include hypoxanthine/xanthine oxidase (HX/XO) to simulate enzymatic reduction.

- Controls : Compare results with aerobic assays and non-nitro analogs to isolate hypoxia-specific effects .

Q. How to optimize HPLC-ESI-MS parameters for detecting DNA adducts?

- Mobile phase : Gradient elution from 98% H₂O/2% MeOH to 100% MeOH over 25 min.

- Ionization : Positive ion mode with capillary voltage = 3.08 kV, cone voltage = 70 V.

- Mass range : 100–600 Da to capture adducts like 2′-dG-NBQ-91 (m/z 530.58) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.